5-(2-Chloro-5-nitrophenyl)-3-cyclopropyl-1,2,4-oxadiazole
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Overview
Description
5-(2-Chloro-5-nitrophenyl)-3-cyclopropyl-1,2,4-oxadiazole: is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-nitrophenyl group and a cyclopropyl group attached to the oxadiazole ring
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles have been studied for their interaction with targets such as the trypanosoma cruzi cysteine protease cruzain . The compound likely interacts with its target, leading to changes that inhibit the target’s function.
Biochemical Pathways
It is known that 1,2,4-oxadiazoles have been targeted against a well-validated pathway to treat tuberculosis .
Result of Action
1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-nitrobenzohydrazide with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The cyclization process is facilitated by the presence of a base, such as triethylamine or sodium hydride, which helps in the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 5-(2-Amino-5-nitrophenyl)-3-cyclopropyl-1,2,4-oxadiazole.
Oxidation: Formation of oxidized derivatives with modified cyclopropyl groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are investigated for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrophenyl isothiocyanate
- 2-Chloro-5-nitrophenyl benzohydrazide
Comparison:
- 2-Chloro-5-nitrophenyl isocyanate and 2-Chloro-5-nitrophenyl isothiocyanate are similar in structure but differ in the functional groups attached to the phenyl ring. These compounds are also reactive and used in various synthetic applications.
- 2-Chloro-5-nitrophenyl benzohydrazide is a precursor in the synthesis of the oxadiazole compound and shares similar reactivity patterns.
Properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-cyclopropyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-4-3-7(15(16)17)5-8(9)11-13-10(14-18-11)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXVDNRGJPIIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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